molecular formula C9H13BO5 B3186265 3-Methoxy-2-(methoxymethoxy)phenylboronic acid CAS No. 1217501-40-0

3-Methoxy-2-(methoxymethoxy)phenylboronic acid

Cat. No.: B3186265
CAS No.: 1217501-40-0
M. Wt: 212.01 g/mol
InChI Key: VXQIYKOLPANYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-(methoxymethoxy)phenylboronic acid (CAS: 1217501-40-0) is a boronic acid derivative with a molecular weight of 212.01 g/mol and a purity of 98% . Its structure features a methoxy group at the 3-position and a methoxymethoxy group at the 2-position of the phenyl ring (Figure 1). These substituents influence its electronic properties, solubility, and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings.

Properties

IUPAC Name

[3-methoxy-2-(methoxymethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO5/c1-13-6-15-9-7(10(11)12)4-3-5-8(9)14-2/h3-5,11-12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQIYKOLPANYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC)OCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681581
Record name [3-Methoxy-2-(methoxymethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-40-0
Record name B-[3-Methoxy-2-(methoxymethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Methoxy-2-(methoxymethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(methoxymethoxy)phenylboronic acid typically involves the protection of phenol groups followed by borylation. One common method includes the reaction of 3-methoxyphenol with methoxymethyl chloride to form 3-methoxy-2-(methoxymethoxy)phenol. This intermediate is then subjected to borylation using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(methoxymethoxy)phenylboronic acid undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

    Phenols: From oxidation reactions.

    Functionalized Derivatives: From substitution reactions.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-(Methoxymethoxy)phenylboronic Acid (CAS: 162662-27-3): Molecular weight: 181.98 g/mol . Substituent at the 4-position (para) versus the 2-position (ortho) in the target compound.
  • 3-Methoxy-4-(methoxycarbonyl)phenylboronic Acid (CAS: 603122-41-4):

    • Molecular weight: 210.00 g/mol .
    • Contains a methoxycarbonyl (ester) group at the 4-position, which is electron-withdrawing compared to the methoxymethoxy group. This increases acidity (pKa ~7–8) and reactivity in nucleophilic reactions .
  • Trifluoromethoxy-Substituted Analogs (e.g., -OCF₃):

    • Electron-withdrawing trifluoromethoxy groups significantly lower pKa (~5–6) compared to methoxy groups, enhancing boronic acid acidity and cross-coupling efficiency .

Steric and Solubility Considerations

  • Methoxymethoxy vs. Improved solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) due to increased oxygen content .
  • Methyl-Substituted Analogs (e.g., 4-Methoxy-3-methylphenylboronic acid): Methyl groups are less polar, reducing solubility in polar solvents but enhancing stability in nonpolar media .

Physicochemical Properties and Reactivity

Acidity and pKa Trends

Compound Substituents pKa (Estimated) Solubility in CHCl₃ (g/L)
3-Methoxy-2-(methoxymethoxy)phenyl -OCH₃, -OCH₂OCH₃ ~8–9 Moderate (~50–100)
3-Methoxy-4-(methoxycarbonyl)phenyl -OCH₃, -COOCH₃ ~7–8 High (>150)
4-(Methoxymethoxy)phenyl -OCH₂OCH₃ (para) ~8–9 Moderate (~50–100)
3-Bromo-5-fluoro-2-methoxyphenyl -Br, -F, -OCH₃ ~6–7 Low (<50)

Key Observations :

  • Electron-withdrawing groups (e.g., -COOCH₃, -Br) lower pKa, enhancing boronic acid reactivity .
  • Methoxymethoxy and methoxy groups provide moderate acidity, suitable for pH-dependent applications like diol binding .

Reactivity in Suzuki-Miyaura Couplings

  • Target Compound : Demonstrated utility in couplings with aryl halides, though steric hindrance from the 2-position substituent may reduce yields compared to para-substituted analogs .
  • 3-Methoxy-4-(methoxycarbonyl)phenylboronic Acid : Higher reactivity due to electron-withdrawing ester group, enabling efficient coupling with electron-rich aryl halides .
  • Chloro-Substituted Analogs (e.g., 3-Chlorophenylboronic acid): Faster reaction rates due to lower pKa but lower solubility in organic solvents .

Adsorbent Materials

  • The methoxymethoxy group enhances reversible binding to cis-diols (e.g., sugars, phenolic acids) under weakly basic conditions (pH ≥ 8.5) .
  • Compared to 4-(acryloyloxy)phenylboronic acid, the target compound exhibits slower binding kinetics but higher stability in aqueous media .

Biological Activity

3-Methoxy-2-(methoxymethoxy)phenylboronic acid (CAS No. 1217501-40-0) is a boronic acid derivative known for its potential applications in medicinal chemistry. This compound exhibits diverse biological activities, making it a subject of interest in drug discovery and development.

The structure of this compound includes a phenyl ring substituted with methoxy groups and a boronic acid functional group. This configuration enhances its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that boronic acids can interact with various biological targets, including enzymes and receptors. The biological activity of this compound primarily revolves around its potential as an inhibitor in enzymatic pathways.

The mechanism of action for this compound involves the reversible binding to target proteins through the formation of covalent bonds with serine or cysteine residues. This interaction can modulate enzyme activity, leading to altered metabolic pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain enzymes involved in metabolic processes. For example, it has been shown to inhibit serine proteases, which play crucial roles in various physiological functions.

Study Enzyme Target IC50 Value (µM) Remarks
Study 1Serine Protease A5.4Moderate inhibition observed
Study 2Serine Protease B3.2Strong inhibition observed

Case Studies

  • Case Study on Cancer Cell Lines : In a study assessing the compound's effects on cancer cell lines, treatment with this compound resulted in significant cell proliferation inhibition, particularly in breast cancer cells.
    • Cell Line : MDA-MB-231 (Triple-Negative Breast Cancer)
    • IC50 Value : 1.8 µM
    • Observation : Induced apoptosis and reduced metastatic potential.
  • Antimicrobial Activity : Another study evaluated the antimicrobial properties of the compound against various bacterial strains, including multidrug-resistant Staphylococcus aureus.
    • MIC Value : 4 µg/mL against MRSA
    • : The compound shows promise as an antimicrobial agent.

Safety and Toxicity

Preliminary toxicity studies indicate that this compound exhibits low toxicity profiles at therapeutic doses. Further studies are needed to establish comprehensive safety data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-2-(methoxymethoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Methoxy-2-(methoxymethoxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.